molecular formula C9H9NS2 B1596183 2-(Ethylthio)benzothiazole CAS No. 2757-92-8

2-(Ethylthio)benzothiazole

Cat. No.: B1596183
CAS No.: 2757-92-8
M. Wt: 195.3 g/mol
InChI Key: HKIQFQKRAQSUJI-UHFFFAOYSA-N
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Description

2-(Ethylthio)benzothiazole is an organic compound with the molecular formula C9H9NS2. It is a derivative of benzothiazole, featuring an ethylthio group attached to the benzothiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

2-(Ethylthio)benzothiazole has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used as a corrosion inhibitor, rubber accelerator, and in the synthesis of pharmaceuticals.

Mechanism of Action

Mode of Action

The specific mode of action of 2-(Ethylthio)benzothiazole is currently unknown. .

Pharmacokinetics

226 g/mL at 25 °C (lit) .

Action Environment

The action of this compound may be influenced by environmental factors . Benzothiazoles belong to weak acid and mild base compounds, and their stabilization conditions relate to their environmental medium. The nitrogenous bases are in favor of alkalescence environment, while weak acid nitrogenous compounds are the main stable products under the weak acid environment .

Safety and Hazards

2-(Ethylthio)benzothiazole may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Ethylthio)benzothiazole can be synthesized through several methods. One common approach involves the reaction of 2-mercaptobenzothiazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethylthio)benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol or other reduced forms.

    Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Comparison with Similar Compounds

    2-Mercaptobenzothiazole: Lacks the ethylthio group but shares the benzothiazole core.

    2-Aminobenzothiazole: Contains an amino group instead of the ethylthio group.

    2-Chlorobenzothiazole: Features a chlorine atom in place of the ethylthio group.

Uniqueness: 2-(Ethylthio)benzothiazole is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other benzothiazole derivatives may not be as effective.

Properties

IUPAC Name

2-ethylsulfanyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS2/c1-2-11-9-10-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIQFQKRAQSUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062628
Record name Benzothiazole, 2-(ethylthio)-
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Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2757-92-8
Record name 2-(Ethylthio)benzothiazole
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Record name 2-(Ethylthio)benzothiazole
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Record name 2-(Ethylthio)benzothiazole
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Record name Benzothiazole, 2-(ethylthio)-
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Record name Benzothiazole, 2-(ethylthio)-
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Record name 2-(ethylthio)benzothiazole
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Record name 2-(ETHYLTHIO)BENZOTHIAZOLE
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Synthesis routes and methods I

Procedure details

2-Mercaptobenzothiazole (16.72 g, 0.1 mol) in 52 ml 95% alcohol was reacted with 10.1 g (0.1 mol) triethylamine to give a brown solution. Iodoethane (15.6 g, 0.1 mol) was added and the mixture refluxed 45 minutes. The mixture was cooled and the solvent removed by rotary evaporation. Water (100 ml) was added to the residue and an oil separated. The aqueous phase was extracted 2×50 ml methylene chloride, the combined organic phases washed with 50 ml water, and then dried over Na2SO4. Filtration and rotary evaporation yielded a brown liquid which was distilled at 140°-141.5° C. (0.15 mm) to give 10.87 g (56%) pale yellow liquid.
Quantity
16.72 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
52 mL
Type
solvent
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Yield
56%

Synthesis routes and methods II

Procedure details

Ethyl alcohol (0.63 mL, 10.8 mmol), 2-benzothiazolethiol (2.0 g, 11.9 mmol) and triphenylphosphine (3.1 g, 11.9 mmol) were dissolved in tetrahydrofuran (50 mL) and cooled to 0° C. Then added diisopropylazadicarboxylate (2.3 mL, 11.9 mmol) and continued stirring for 1 hr. Upon completion, the reaction mixture was dried in vacuo, filtered through a plug of silica with 5% ethyl acetate in hexane and dried in vacuo again to yield 2-(ethylthio)-1,3-benzothiazole (2.2 g, HPLC RT=3.05 min.). LC-MS m/z=196.
Quantity
0.63 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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